5-Bromotryptamine hydrochloride

Description

The exact mass of the compound 2-(5-Bromo-1H-indol-3-yl)ethanamine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

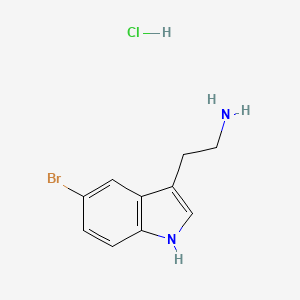

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(5-bromo-1H-indol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2.ClH/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10;/h1-2,5-6,13H,3-4,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUPXCOYSKSUJPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CN2)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40531308 | |

| Record name | 2-(5-Bromo-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40531308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81868-12-4 | |

| Record name | 2-(5-Bromo-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40531308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-bromo-1H-indol-3-yl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromotryptamine Hydrochloride: A Technical Guide for Researchers

CAS Number: 81868-12-4

This technical guide provides an in-depth overview of 5-Bromotryptamine hydrochloride, a valuable compound for research in neuropharmacology and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering a comprehensive summary of its properties, biological activity, and relevant experimental protocols.

Chemical and Physical Properties

This compound is a derivative of tryptamine distinguished by a bromine atom at the 5-position of the indole ring.[1] This substitution significantly influences its chemical and biological characteristics.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂BrClN₂ | [2][3] |

| Molecular Weight | 275.57 g/mol | [2][3] |

| Appearance | Light yellow to yellow or off-white powder | [1][3] |

| Melting Point | 274°C (decomposes) | [3][4][5] |

| Boiling Point | 419.9°C at 760 mmHg | [4] |

| Flash Point | 207.7°C | [4] |

| Purity | ≥ 99% (HPLC) | [1] |

| Storage Temperature | 0-8 °C, Inert atmosphere, Room Temperature | [1][3][4] |

| Sensitivity | Light Sensitive | [3][4] |

Biological Activity and Applications

5-Bromotryptamine and its derivatives are primarily recognized for their interaction with serotonin (5-HT) receptors, making them valuable tools in neuroscience research.[1][6] This compound serves as a serotonin receptor agonist and is a precursor in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.[1][6]

Research indicates that related compounds like 5-bromo-DMT exhibit psychoplastogenic and antidepressant-like properties without inducing the head-twitch response in rodents, a behavioral marker for hallucinogenic potential.[2] This suggests potential therapeutic applications for mood disorders.[1][2]

Serotonin Receptor Interactions

5-Bromotryptamine derivatives show affinity for several serotonin receptor subtypes. For instance, 5-bromo-DMT is a partial agonist of the 5-HT₂ₐ receptor and also shows affinity for the 5-HT₁ₐ, 5-HT₂ₑ, and 5-HT₂ₒ receptors, as well as the serotonin transporter (SERT).[3] The interaction with the 5-HT₂ₐ receptor is a key area of investigation for its potential therapeutic effects.[7]

Experimental Protocols

The following sections outline methodologies for key experiments involving 5-Bromotryptamine and its derivatives, as cited in the literature.

In Vitro Receptor Binding Assay (Competition Assay)

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for a specific serotonin receptor subtype, such as 5-HT₂ₐ.

Objective: To quantify the binding affinity (Ki) of this compound for a target receptor.

Materials:

-

Cell membranes expressing the human serotonin receptor of interest (e.g., h5-HT₂ₐ).

-

Radioligand specific for the receptor (e.g., [³H]ketanserin for 5-HT₂ₐ).

-

This compound.

-

Assay buffer.

-

96-well microfilter plates.

-

Scintillation cocktail.

-

Microplate scintillation counter.

Methodology:

-

Plate Preparation: Pre-soak the wells of the microfilter plates with a blocking agent like 0.5% polyethyleneimine to reduce non-specific binding.[8]

-

Reaction Mixture: In each well, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound).

-

Incubation: Incubate the plates to allow the binding to reach equilibrium. The incubation time will depend on the specific receptor and radioligand used (e.g., ~20 minutes for [³H]ketanserin).[8]

-

Filtration: Rapidly filter the contents of each well through the filter membrane to separate the bound from the unbound radioligand.

-

Washing: Wash the filters with cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: After drying the filter plates, add a scintillation cocktail to each well and measure the radioactivity using a microplate scintillation counter.[8]

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value can then be calculated using the Cheng-Prusoff equation.

Head-Twitch Response (HTR) Assay in Mice

This in vivo assay is a widely accepted behavioral model to assess the potential hallucinogenic activity of a compound, which is typically mediated by 5-HT₂ₐ receptor activation.

Objective: To determine if this compound induces the head-twitch response in mice.

Materials:

-

Male C57BL/6J mice.

-

This compound dissolved in a suitable vehicle.

-

Observation chambers.

Methodology:

-

Acclimation: Allow the mice to habituate to the testing environment (a clear observation chamber) for a period before drug administration.

-

Administration: Administer this compound, typically via intraperitoneal (i.p.) injection, at various doses. A vehicle control group should also be included.

-

Observation: Immediately after administration, place the mice back into the observation chambers and record the number of head twitches over a defined period (e.g., 30-60 minutes).

-

Data Analysis: Compare the number of head twitches in the drug-treated groups to the vehicle control group. A significant increase in head twitches is indicative of potential hallucinogenic activity.

Neuroprotection Assay (MTT Assay)

This cell-based assay is used to assess the neuroprotective effects of a compound against oxidative stress.

Objective: To evaluate the ability of this compound to protect neuronal cells from oxidative damage.

Materials:

-

Human neuroblastoma SH-SY5Y cells or microglia BV2 cells.[5]

-

Cell culture medium and supplements.

-

This compound.

-

An oxidizing agent (e.g., tert-butylhydroperoxide - TBHP).[5]

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Solubilization solution (e.g., DMSO).

-

Microplate reader.

Methodology:

-

Cell Culture: Culture the SH-SY5Y or BV2 cells in appropriate culture plates.

-

Treatment: Treat the cells with different concentrations of this compound (e.g., 0.001 to 10 µM) in the presence of the oxidizing agent (e.g., 65 µM TBHP) for a specified duration (e.g., 6 hours).[5]

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells. An increase in cell viability in the presence of the compound and the oxidizing agent compared to the oxidizing agent alone indicates a neuroprotective effect.[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway for 5-Bromotryptamine at the 5-HT₂ₐ receptor and a general experimental workflow for its characterization.

Caption: Proposed signaling cascade of 5-Bromotryptamine at the 5-HT₂ₐ receptor.

Caption: A generalized workflow for the preclinical evaluation of 5-Bromotryptamine.

References

- 1. 5-Bromo-N,N-dimethyltryptamine|High-Purity Research Chemical [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 5-Bromo-DMT - Wikipedia [en.wikipedia.org]

- 4. 5-Bromotryptamine | C10H11BrN2 | CID 77158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Bromotryptamine and Bromotyramine Derivatives from the Tropical Southwestern Pacific Sponge Narrabeena nigra - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. Discovery and Structure-Based Optimization of 6-Bromotryptamine Derivatives as Potential 5-HT2A Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

physicochemical characteristics of 5-Bromotryptamine hydrochloride

An In-depth Technical Guide to the Physicochemical Characteristics of 5-Bromotryptamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the neuropharmacological applications and synthesis of tryptamine derivatives. This document includes tabulated data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Core Physicochemical Properties

This compound is a derivative of tryptamine, characterized by a bromine atom at the 5-position of the indole ring.[1] This modification influences its physicochemical and pharmacological properties. It is a valuable compound for research in neuropharmacology, particularly in studies involving serotonin receptors.[1] The hydrochloride salt form enhances its stability and solubility in aqueous solutions, making it practical for laboratory use.[1]

| Property | Value | Reference |

| IUPAC Name | 2-(5-bromo-1H-indol-3-yl)ethanamine hydrochloride | [2] |

| Synonyms | 3-(2-Aminoethyl)-5-bromoindole HCl, 5-Bromotryptamine HCl | [2] |

| CAS Number | 81868-12-4 | [1][2] |

| Molecular Formula | C₁₀H₁₁BrN₂·HCl | [1][2] |

| Molecular Weight | 275.57 g/mol | [1][2] |

| Appearance | Off-white powder | [1] |

| Melting Point | 274°C (decomposition) | [2] |

| Purity | ≥ 99% (HPLC) | [1] |

| Storage Temperature | 0-8 °C, Inert atmosphere | [1][2] |

| Sensitivity | Light Sensitive | [2][3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. While specific spectral data for the hydrochloride salt is not extensively published, data for the freebase (5-Bromotryptamine) and related compounds provide valuable reference points.

| Spectroscopic Technique | Data Summary | Reference |

| Mass Spectrometry (MS) | The freebase (5-Bromotryptamine, C₁₀H₁₁BrN₂) has a molecular weight of 239.11 g/mol . LC-MS analysis of the protonated molecule [M+H]⁺ would show a precursor m/z of 239.018. | [4] |

| ¹³C NMR Spectroscopy | Spectral data is available for the freebase, 5-Bromotryptamine. | [4] |

| Infrared (IR) Spectroscopy | For related brominated tryptamines, characteristic absorptions include N-H stretch (~3148 cm⁻¹), C=C stretch in the indole ring (~1564 cm⁻¹), C-H bend (~1456 cm⁻¹), and C-N stretch (~1348 cm⁻¹). | [5] |

Experimental Protocols

The following sections detail generalized methodologies for determining the key physicochemical properties of tryptamine derivatives like this compound. These protocols are based on standard laboratory practices and may require optimization for specific experimental conditions.

Melting Point Determination

Objective: To determine the temperature at which the solid-to-liquid phase transition occurs.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated melting point apparatus is used.

-

Procedure: a. The capillary tube is placed in the heating block of the apparatus. b. The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point. c. The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted. For compounds that decompose, the temperature at which decomposition (e.g., charring) begins is noted.[2]

Solubility Assessment

Objective: To determine the solubility of this compound in various solvents.

Methodology:

-

Solvent Selection: A range of common laboratory solvents (e.g., water, ethanol, DMSO, DMF) are selected.

-

Procedure: a. A known volume (e.g., 1 mL) of the selected solvent is added to a vial. b. A pre-weighed amount of this compound is added incrementally to the solvent with constant agitation (e.g., vortexing or stirring). c. The additions continue until no more solid dissolves, and a saturated solution is formed. d. The total amount of dissolved solute is used to calculate the solubility, often expressed in mg/mL. For tryptamine derivatives, solubility can range from high in polar organic solvents like ethanol and DMSO to lower in water.[5]

Spectroscopic Analysis

Objective: To confirm the molecular weight and purity of the compound.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

-

Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a mass spectrometer (e.g., Q-TOF or triple quadrupole) is used.[6]

-

Chromatographic Separation: a. The sample is injected onto an appropriate HPLC column (e.g., C18).[6] b. A gradient elution with a mobile phase, typically consisting of water with an additive (e.g., 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile), is employed to separate the analyte from any impurities.[7]

-

Mass Spectrometric Detection: a. The eluent from the HPLC is directed to the mass spectrometer. b. The mass spectrometer is operated in positive electrospray ionization (ESI) mode to detect the protonated molecule [M+H]⁺.[6] c. For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to generate characteristic fragment ions.[6]

Figure 1: Generalized workflow for LC-MS/MS analysis of 5-Bromotryptamine HCl.

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr (potassium bromide) pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrophotometer.

-

Procedure: a. A background spectrum of the empty sample holder (or pure KBr pellet) is collected. b. The sample is placed on the ATR crystal or the KBr pellet is placed in the sample holder. c. The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[8] d. The resulting spectrum, which plots transmittance or absorbance versus wavenumber, is analyzed to identify characteristic absorption bands corresponding to specific functional groups (e.g., N-H, C-H, C=C aromatic, C-Br).

Biological Context and Relationships

5-Bromotryptamine is a precursor in the biosynthesis of other brominated indole alkaloids and serves as a valuable tool for studying serotonin receptor pharmacology.[1][9] Its structure is closely related to the neurotransmitter serotonin and other psychoactive tryptamines.

Figure 2: Logical relationships of 5-Bromotryptamine HCl.

Proposed Biosynthetic Pathway

While the specific enzymes in all organisms are not fully characterized, a plausible biosynthetic pathway for brominated tryptamines, such as 5-Bromo-DMT, involves 5-Bromotryptamine as a key intermediate. This pathway is thought to occur in some marine sponges.[9]

Figure 3: Proposed biosynthetic pathway involving 5-Bromotryptamine.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Cas 81868-12-4,this compound | lookchem [lookchem.com]

- 3. This compound, 98%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 5-Bromotryptamine | C10H11BrN2 | CID 77158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. Identification and characterization of reaction products of 5-hydroxytryptamine with methylglyoxal and glyoxal by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Liquid chromatography-tandem mass spectrometry method for the bioanalysis of N,N-dimethyltryptamine (DMT) and its metabolites DMT-N-oxide and indole-3-acetic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jppres.com [jppres.com]

- 9. 5-Bromo-N,N-dimethyltryptamine|High-Purity Research Chemical [benchchem.com]

An In-depth Technical Guide to 5-Bromotryptamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromotryptamine hydrochloride, a key molecule in neuroscience research and a valuable precursor in the development of novel therapeutics. This document details its chemical properties, experimental applications, and its interaction with critical signaling pathways.

Core Chemical and Physical Data

This compound is a brominated derivative of the neurotransmitter tryptamine. The introduction of a bromine atom at the 5-position of the indole ring confers unique properties that make it a subject of interest in neuropharmacology.

| Property | Data |

| Molecular Formula | C₁₀H₁₂BrClN₂ |

| Molecular Weight | 275.57 g/mol |

| CAS Number | 81868-12-4 |

| Appearance | Light yellow to yellow powder |

| Melting Point | 274°C (decomposes) |

| Storage Temperature | Inert atmosphere, Room Temperature |

| Sensitivity | Light Sensitive |

Experimental Protocols

Synthesis of this compound

Step 1: Synthesis of 5-Bromoindole

A common method for the synthesis of 5-bromoindole involves the bromination of indole.

-

Materials: Indole, N-Bromosuccinimide (NBS), Methanol, Water, Sodium hydroxide or Potassium hydroxide.

-

Procedure:

-

Dissolve indole in an alcoholic solvent such as methanol.

-

Add an aqueous solution of sodium or potassium bisulfite and react for 15-20 hours.

-

Filter the reaction mixture to obtain an intermediate.

-

Mix the intermediate with acetic anhydride and heat to 68-75°C for 2-3 hours.

-

Add an ester or benzene-based organic solvent and react for another 0.5-1 hour.

-

Cool the reaction to room temperature, filter, and dry to obtain a second intermediate.

-

Dissolve this intermediate in water and add bromine at 0-5°C, reacting for 1-3 hours.

-

Raise the temperature to room temperature and continue the reaction for another 1-2 hours.

-

Add an aqueous solution of sodium or potassium bisulfite, followed by sodium or potassium hydroxide, and reflux for 12-18 hours.

-

Cool the reaction solution to precipitate crystals of 5-bromoindole.

-

Filter, wash, and dry the product.

-

Step 2: Conversion of 5-Bromoindole to 5-Bromotryptamine

The Speeter-Anthony tryptamine synthesis is a well-established method for converting indoles to tryptamines.

-

Materials: 5-Bromoindole, Oxalyl chloride, Dimethylamine, Lithium aluminum hydride (LAH), Diethyl ether or Tetrahydrofuran (THF).

-

Procedure:

-

React 5-bromoindole with oxalyl chloride in a suitable solvent like diethyl ether to form the indol-3-ylglyoxylyl chloride.

-

Treat the resulting intermediate with dimethylamine to yield the corresponding amide.

-

Reduce the amide using a strong reducing agent such as lithium aluminum hydride in an anhydrous solvent like THF to obtain 5-Bromo-N,N-dimethyltryptamine. To obtain the primary amine, a different workup or a different nitrogen source in the previous step would be required. A more direct route to the primary amine involves reacting the indole with chloroacetonitrile followed by reduction.

-

Step 3: Formation of the Hydrochloride Salt

-

Materials: 5-Bromotryptamine free base, Hydrochloric acid (in a suitable solvent like ethanol or diethyl ether).

-

Procedure:

-

Dissolve the synthesized 5-Bromotryptamine free base in a suitable organic solvent.

-

Add a solution of hydrochloric acid in an appropriate solvent dropwise while stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Filter the precipitate, wash with a cold solvent, and dry under vacuum.

-

Caption: Generalized synthetic workflow for this compound.

In Vivo Assay for Antidepressant-Like Effects: Forced Swim Test (FST)

The Forced Swim Test is a common behavioral assay used to screen for antidepressant-like activity in rodents.

-

Objective: To evaluate the potential antidepressant effects of this compound.

-

Principle: Rodents are placed in an inescapable cylinder of water. The duration of immobility is measured, with antidepressant compounds typically reducing the time spent immobile.

-

Materials:

-

Male C57BL/6 mice (or other suitable strain).

-

This compound.

-

Vehicle (e.g., sterile saline).

-

Positive control (e.g., a known antidepressant like Fluoxetine).

-

Cylindrical water tank (e.g., 25 cm high, 10 cm diameter).

-

Water at 23-25°C.

-

-

Procedure:

-

Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

-

Administration: Administer this compound, vehicle, or positive control via intraperitoneal (i.p.) injection at a predetermined time before the test (e.g., 30-60 minutes).

-

Test: Gently place each mouse into the water-filled cylinder. The test duration is typically 6 minutes.

-

Scoring: Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

-

Post-test: After the test, remove the mouse, dry it with a towel, and place it in a heated cage for a short period before returning it to its home cage.

-

Analysis: Compare the mean immobility time between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

-

Caption: Experimental workflow for the Forced Swim Test.

Signaling Pathways

This compound is known to act as a serotonin receptor agonist. Its pharmacological effects are primarily mediated through its interaction with various 5-HT receptor subtypes. The downstream signaling cascades activated by these receptors are complex and can vary depending on the specific receptor subtype and the cellular context.

Interaction with 5-HT₂A Receptors and Downstream Signaling

The 5-HT₂A receptor, a Gq/11-coupled receptor, is a significant target for many tryptamines. Activation of this receptor by an agonist like 5-Bromotryptamine is proposed to initiate the following signaling cascade:

-

Receptor Activation: 5-Bromotryptamine binds to the 5-HT₂A receptor.

-

G-Protein Coupling: The activated receptor couples to the Gq/11 protein.

-

PLC Activation: The α-subunit of Gq/11 activates phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Release: IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).

-

PKC Activation: DAG and increased intracellular Ca²⁺ activate protein kinase C (PKC).

-

MAPK Pathway Activation: PKC can then phosphorylate and activate downstream signaling components, including the mitogen-activated protein kinase (MAPK) pathway (e.g., ERK).

-

CREB Activation: The MAPK pathway can lead to the phosphorylation and activation of the transcription factor CREB (cAMP response element-binding protein), which in turn regulates the expression of genes involved in neuroplasticity and cellular survival.

It is important to note that while this is the canonical pathway for 5-HT₂A receptor activation, the precise downstream effects of this compound may involve biased agonism, where it preferentially activates certain signaling arms over others.

Caption: Proposed signaling pathway of 5-Bromotryptamine via the 5-HT₂A receptor.

Natural Sources of 5-Bromotryptamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of 5-Bromotryptamine and its derivatives, compounds of interest for their unique pharmacological profiles. The marine environment, particularly sponges, serves as the primary reservoir for these brominated indole alkaloids. This document details their natural occurrence, quantitative data, proposed biosynthesis, and standardized protocols for their extraction and isolation.

Natural Occurrence

5-Bromotryptamine and its more studied N-methylated derivative, 5-bromo-N,N-dimethyltryptamine (5-Bromo-DMT), have been predominantly isolated from several species of marine sponges. These organisms are known for producing a diverse array of bioactive secondary metabolites. The primary documented sources include sponges from the orders Verongida and Dictyoceratida.

The identified species include:

These sponges often contain a mixture of brominated tryptamines, with 5,6-dibromo-N,N-dimethyltryptamine frequently being the most abundant[2][3]. The co-occurrence of these compounds suggests a common biosynthetic pathway. While less documented, some species of the marine algae genus Bryopsis have also been reported to contain brominated tryptamines, representing a potential alternative natural source[1].

Quantitative Data

Quantitative analysis of brominated tryptamines in marine sponges is limited in the available literature. However, studies on Verongula rigida have provided specific concentrations, highlighting the relative abundance of different brominated alkaloids within a single species.

| Compound | Source Organism | Concentration (% dry weight) |

| 5-Bromo-N,N-dimethyltryptamine | Verongula rigida | 0.00142%[2][3] |

| 5,6-Dibromo-N,N-dimethyltryptamine | Verongula rigida | 0.35%[2][3] |

| 5,6-Dibromo-N,N-dimethyltryptamine | Narrabeena nigra | Major Metabolite[4][5] |

Proposed Biosynthesis

The biosynthesis of 5-Bromotryptamine in marine sponges is thought to originate from the amino acid L-tryptophan. While the specific enzymes have not been fully characterized in these organisms, a plausible pathway has been proposed based on known biochemical reactions. The process begins with the enzymatic bromination of the tryptophan indole ring, followed by decarboxylation.

This pathway involves an initial bromination of L-tryptophan by a tryptophan halogenase, followed by decarboxylation to yield 5-Bromotryptamine. Subsequent N-methylation steps, catalyzed by an indolethylamine N-methyltransferase, would then produce 5-Bromo-N,N-dimethyltryptamine[1].

Experimental Protocols

Extraction and Isolation of Brominated Tryptamines

The following is a generalized protocol for the extraction and isolation of brominated tryptamines from marine sponge tissue. Specific details may vary based on the sponge species and target compound.

1. Sample Preparation:

-

Collect sponge samples and freeze-dry them to remove water.

-

Grind the lyophilized tissue into a fine powder to maximize surface area for extraction.

2. Extraction:

-

Perform exhaustive extraction of the powdered sponge material using a solvent mixture, typically dichloromethane (CH₂Cl₂) and methanol (MeOH) in a 1:1 ratio.

-

Combine the solvent extracts and evaporate under reduced pressure to yield a crude extract.

3. Fractionation:

-

Subject the crude extract to vacuum liquid chromatography (VLC) or column chromatography over silica gel.

-

Elute with a solvent gradient of increasing polarity (e.g., from hexane to ethyl acetate to methanol) to separate the extract into fractions of varying polarity.

4. Purification:

-

Analyze fractions using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing the target compounds.

-

Purify the target-containing fractions using repeated preparative or semi-preparative reversed-phase HPLC (RP-HPLC) until pure compounds are isolated.

5. Structure Elucidation:

-

Confirm the structure of the isolated compounds using spectroscopic methods, including one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS)[4].

Radioligand Binding Assay for Receptor Affinity

To determine the binding affinity of isolated compounds to specific receptors, a radioligand binding assay is commonly employed. The following protocol outlines the key steps for assessing affinity at serotonin receptors.

1. Membrane Preparation:

-

Use cell lines recombinantly expressing the target receptor (e.g., human 5-HT₂ₐ).

-

Homogenize cells and centrifuge to pellet the cell membranes containing the receptors.

2. Binding Reaction:

-

Incubate the prepared membranes with a known radiolabeled ligand (e.g., [³H]-ketanserin for 5-HT₂ₐ) and varying concentrations of the test compound (e.g., 5-Bromo-DMT).

3. Separation:

-

After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters[2].

4. Quantification:

-

Measure the radioactivity trapped on the filters using liquid scintillation counting[2].

5. Data Analysis:

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

-

Convert the IC₅₀ value to an affinity constant (Ki) using the Cheng-Prusoff equation.

Pharmacological Activity

5-Bromo-DMT, a derivative of 5-Bromotryptamine, has been shown to interact with the serotonergic system. It is a partial agonist of the serotonin 5-HT₂ₐ receptor, though with a lower binding affinity than its non-brominated parent compound, DMT[1][2]. It also displays affinity for other serotonin receptors and the serotonin transporter (SERT)[2].

In preclinical studies, 5-Bromo-DMT has demonstrated sedative and antidepressant-like effects[1][6]. Notably, unlike some other halogenated tryptamines, it did not induce the head-twitch response in rodents, a behavioral proxy often associated with psychedelic effects[1][2]. This distinct pharmacological profile makes it a valuable tool for research into the structure-activity relationships of tryptamines.

References

- 1. 5-Bromo-N,N-dimethyltryptamine|High-Purity Research Chemical [benchchem.com]

- 2. 5-Bromo-DMT - Wikipedia [en.wikipedia.org]

- 3. Buy 5-Bromo-N,N-dimethyltryptamine | 17274-65-6 [smolecule.com]

- 4. Bromotryptamine and Bromotyramine Derivatives from the Tropical Southwestern Pacific Sponge Narrabeena nigra - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Isolation of 5-Bromotryptamine Hydrochloride from Marine Sponges

Abstract: This document provides a comprehensive, in-depth technical guide for the isolation of 5-bromotryptamine hydrochloride from marine sponge biomass. Brominated indole alkaloids, such as 5-bromotryptamine, represent a class of marine natural products with significant potential in neuropharmacology and drug development.[1] This guide is intended for researchers, natural product chemists, and drug development professionals, offering a synthesis of field-proven protocols and the scientific rationale behind them. We will detail the entire workflow, from specimen collection and extraction to multi-stage chromatographic purification, structural verification, and final conversion to the stable hydrochloride salt.

The Target Molecule and Its Biological Source

Chemical and Pharmacological Profile of 5-Bromotryptamine

5-Bromotryptamine is a brominated indole alkaloid, a derivative of the neurotransmitter serotonin.[1] The presence of the bromine atom at the 5-position of the indole ring significantly influences its chemical properties and biological activity.[2] It is a precursor and a key intermediate in the synthesis of other bioactive compounds.[1] While research is ongoing, initial studies on related compounds like 5-bromo-DMT suggest potential sedative and antidepressant activities, making these molecular scaffolds valuable for neuroscience research.[3]

| Property | 5-Bromotryptamine (Freebase) | This compound |

| Molecular Formula | C₁₀H₁₁BrN₂ | C₁₀H₁₂BrClN₂ |

| Molecular Weight | 239.11 g/mol [4] | 275.57 g/mol [5][6] |

| Appearance | Solid | Light yellow to yellow powder[6] |

| Melting Point | Not specified | 274°C (decomposes)[5][7] |

| Key Identifiers | CAS: 3610-42-2 | CAS: 81868-12-4[5][7] |

| Solubility | Soluble in organic solvents (e.g., Methanol, Dichloromethane) | Soluble in aqueous solutions[1] |

| Sensitivity | General chemical handling | Light Sensitive[6][7] |

Natural Occurrence in Marine Sponges

Marine sponges, particularly those from the order Verongiida, are prolific producers of brominated alkaloids.[8][9] This is believed to be part of their chemical defense mechanism.[8] The biosynthesis of these compounds likely originates from the amino acid L-tryptophan through enzymatic bromination and decarboxylation.[3] Several species have been identified as reliable sources of 5-bromotryptamine and its derivatives.

| Sponge Species | Geographic Location/Habitat | Relevant Alkaloids Found | Citation |

| Smenospongia aurea | Caribbean reefs, shallow to moderate depths | 5-Bromo-DMT, related brominated indoles | [3][10] |

| Smenospongia echina | Caribbean | 5-Bromo-DMT | [3] |

| Verongula rigida | Caribbean | 5-Bromo-DMT, 5,6-Dibromo-DMT | [3][10] |

| Narrabeena nigra | Tropical Southwestern Pacific (Futuna Islands) | Various new bromotryptamine derivatives | [11][12] |

| Fascaplysinopsis reticulata | Indian Ocean (Mayotte) | Tryptamine and various brominated derivatives | [13][14] |

From Sponge to Crude Extract: The Upstream Process

The initial steps of collection, preservation, and extraction are critical for maximizing yield and preventing the degradation of the target compound. The complexity of the marine extract, which contains a high concentration of salts and lipids, necessitates a robust extraction and initial clean-up strategy.[15]

Specimen Collection and Preservation

-

Collection: Sponges should be collected sustainably using appropriate methods like SCUBA diving from depths of 5-15 meters.[16]

-

On-Site Handling: Immediately after collection, place specimens in sterile plastic bags and transport them to the laboratory on ice to minimize enzymatic degradation.[16]

-

Preservation: For long-term storage, the sponge material should be frozen at -20°C or, preferably, lyophilized (freeze-dried) to remove water content, which yields a stable biomass for extraction.

Homogenization and Solvent Extraction Protocol

The goal of this phase is to lyse the sponge cells and dissolve the secondary metabolites into an organic solvent. A combination of polar and non-polar solvents is often most effective.

Protocol: Dichloromethane/Methanol Extraction

-

Preparation: Take the lyophilized sponge material (e.g., 100 g) and grind it into a coarse powder using a blender or mortar and pestle.

-

Initial Maceration: Submerge the powdered sponge in a 1:1 mixture of dichloromethane (DCM) and methanol (MeOH) (e.g., 1 L) in a large Erlenmeyer flask.

-

Extraction: Macerate the mixture at room temperature for 24 hours with continuous stirring. This allows the solvents to penetrate the tissue and extract a broad range of metabolites, including tryptamine derivatives.[13][17]

-

Filtration: Filter the mixture through Celite or multiple layers of cheesecloth to separate the solvent extract from the solid biomass.

-

Re-extraction: Repeat the extraction process (Steps 2-4) on the biomass two more times with fresh solvent to ensure exhaustive extraction.

-

Concentration: Combine all filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C. This will yield a dark, viscous crude extract.

Chromatographic Purification: The Core of Isolation

Purifying a single compound from a complex natural product extract is a multi-step process that leverages the different physicochemical properties of the molecules in the mixture.[18] A typical workflow involves sequential chromatographic techniques, moving from low-resolution, high-capacity methods to high-resolution, low-capacity methods.

Caption: High-level workflow for isolating 5-Bromotryptamine HCl.

Step 1: Vacuum Liquid Chromatography (VLC) - Initial Fractionation

VLC is a rapid, low-pressure form of column chromatography used to perform an initial, coarse separation of the crude extract into several fractions based on polarity.

Protocol: Silica Gel VLC

-

Column Packing: Dry-pack a sintered glass funnel or a short, wide column with silica gel.

-

Sample Loading: Adsorb the crude extract onto a small amount of silica gel and load it evenly onto the top of the column bed.

-

Elution: Elute the column with a stepwise gradient of solvents, starting with a non-polar solvent (e.g., 100% Hexane) and gradually increasing polarity (e.g., Hexane/Ethyl Acetate mixtures, 100% Ethyl Acetate, Ethyl Acetate/Methanol mixtures, 100% Methanol).

-

Fraction Collection: Collect fractions based on the solvent system used.

-

Analysis: Analyze each fraction using Thin-Layer Chromatography (TLC) to identify which fractions contain the target compound (visualized with a UV lamp and/or a staining agent like vanillin-sulfuric acid). Tryptamines typically appear in the more polar fractions eluted with ethyl acetate/methanol mixtures.

Step 2: Size-Exclusion/Adsorption Chromatography

Fractions from VLC that are enriched with the target compound are further purified. Sephadex LH-20, a lipophilic size-exclusion gel, is excellent for separating lipids and pigments from alkaloids.[15]

Protocol: Sephadex LH-20 Column Chromatography

-

Column Preparation: Swell Sephadex LH-20 beads in the chosen mobile phase (e.g., 1:1 DCM:MeOH) and pack the column.[15]

-

Sample Application: Dissolve the combined, dried VLC fractions of interest in a minimal amount of the mobile phase and carefully load it onto the column.

-

Isocratic Elution: Elute the column with the same mobile phase at a steady flow rate.

-

Fraction Collection & Analysis: Collect small, uniform fractions and analyze them again by TLC to pool those containing the compound of interest.

Step 3: Preparative Reversed-Phase HPLC (RP-HPLC)

This is the final, high-resolution purification step. Reversed-phase chromatography separates compounds based on their hydrophobicity.

Caption: Detailed workflow of the multi-stage purification process.

Typical HPLC Parameters

| Parameter | Specification | Rationale |

| Column | C18 (e.g., 250 x 10 mm, 5 µm) | The C18 stationary phase is non-polar and effectively retains hydrophobic molecules like tryptamines. |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B), both with 0.1% Trifluoroacetic Acid (TFA) | The gradient allows for the elution of compounds with varying polarities. TFA aids in peak sharpness by protonating the amine, reducing tailing. |

| Flow Rate | ~4-5 mL/min | A typical flow rate for a semi-preparative column. |

| Detection | UV at 220 nm and 280 nm | The indole ring has strong absorbance at these wavelengths, allowing for sensitive detection. |

Protocol: RP-HPLC Purification

-

Sample Preparation: Dissolve the semi-pure material from the Sephadex column in the initial mobile phase solvent. Filter through a 0.45 µm syringe filter to remove particulates.

-

Injection: Inject the sample onto the equilibrated HPLC system.

-

Fraction Collection: Collect peaks as they elute from the column based on the UV chromatogram.

-

Purity Check: Re-inject a small aliquot of the collected fraction onto an analytical HPLC system to confirm its purity (>95%).

-

Solvent Removal: Combine the pure fractions and remove the HPLC solvents via rotary evaporation or lyophilization to yield pure 5-bromotryptamine as a TFA salt (if TFA was used in the mobile phase).

Structural Elucidation and Final Salt Formation

Once a pure compound is isolated, its structure must be unequivocally confirmed using spectroscopic methods. The freebase is then converted to its more stable and water-soluble hydrochloride salt.

Analytical Characterization

-

High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecule, allowing for the determination of its molecular formula (C₁₀H₁₁BrN₂).[11][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Gives information on the number and environment of protons in the molecule, confirming the indole ring structure, the ethylamine side chain, and the substitution pattern.

-

¹³C NMR: Shows the number of unique carbon atoms, corroborating the structure determined by ¹H NMR and HRMS.[2]

-

Conversion to Hydrochloride Salt

The freebase form of an amine can be unstable. Converting it to a hydrochloride salt increases its stability, crystallinity, and solubility in aqueous media, which is crucial for biological assays.[1]

Caption: Schematic of the salt formation process.

Protocol: Salt Formation

-

Dissolution: Dissolve the pure 5-bromotryptamine freebase in a minimal amount of a dry, non-polar solvent like diethyl ether or isopropanol.

-

Acidification: While stirring, add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete. The solution should become acidic.

-

Precipitation: The this compound salt will precipitate out of the solution as a solid.

-

Isolation: Collect the precipitate by vacuum filtration.

-

Washing: Wash the solid with a small amount of cold, dry diethyl ether to remove any excess acid.

-

Drying: Dry the resulting powder under a vacuum to yield the final this compound product.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Halogenated Indole Alkaloids from Marine Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Bromo-N,N-dimethyltryptamine|High-Purity Research Chemical [benchchem.com]

- 4. 5-Bromotryptamine | C10H11BrN2 | CID 77158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cas 81868-12-4,this compound | lookchem [lookchem.com]

- 6. This compound CAS#: 81868-12-4 [amp.chemicalbook.com]

- 7. This compound CAS#: 81868-12-4 [chemicalbook.com]

- 8. Unlocking marine treasures: isolation and mining strategies of natural products from sponge-associated bacteria - Natural Product Reports (RSC Publishing) DOI:10.1039/D5NP00013K [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. smolecule.com [smolecule.com]

- 11. Bromotryptamine and Bromotyramine Derivatives from the Tropical Southwestern Pacific Sponge Narrabeena nigra - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. vliz.be [vliz.be]

- 15. researchgate.net [researchgate.net]

- 16. ijcpa.in [ijcpa.in]

- 17. New Antimalarial and Antimicrobial Tryptamine Derivatives from the Marine Sponge Fascaplysinopsis reticulata - PMC [pmc.ncbi.nlm.nih.gov]

- 18. marinechem.alfa-chemistry.com [marinechem.alfa-chemistry.com]

The Halogenation Engine of the Sea: A Technical Guide to the Biosynthesis of Brominated Tryptamines in Marine Organisms

For Researchers, Scientists, and Drug Development Professionals

The marine environment is a vast reservoir of chemical diversity, yielding a plethora of unique natural products with significant pharmacological potential. Among these, brominated tryptamines and their derivatives stand out for their structural complexity and diverse biological activities, ranging from neuroprotective to antimicrobial. This technical guide delves into the core of their biosynthesis, providing an in-depth exploration of the enzymatic machinery, genetic blueprints, and experimental methodologies that underpin their formation in marine organisms. The focus is on providing researchers, scientists, and drug development professionals with a comprehensive understanding of these fascinating metabolic pathways, paving the way for future discoveries and applications.

The Central Role of Flavin-Dependent Tryptophan Halogenases

The key to the biosynthesis of brominated tryptamines lies in a class of enzymes known as flavin-dependent tryptophan halogenases (THs) . These enzymes catalyze the regioselective bromination of tryptophan or its derivatives, a crucial initial step in the pathway.[1][2][3] Marine sponges, in particular, are a rich source of these enzymes, often produced by their symbiotic bacteria.[1]

These halogenases are typically part of two-component systems, requiring a separate flavin reductase to provide the reduced flavin cofactor (FADH2) necessary for their catalytic activity.[1] However, some single-component halogenating enzymes, possessing both flavin-reduction and halogenation domains, have also been discovered in marine bacteria.[1] The general mechanism involves the reaction of FADH2, oxygen, and a halide salt (in this case, bromide) to halogenate an electron-rich aromatic substrate like the indole ring of tryptophan.[2]

The regioselectivity of these enzymes is a key feature, with different halogenases catalyzing bromination at specific positions on the tryptophan indole ring, such as C5, C6, or C7.[3][4] This enzymatic specificity is a primary driver of the structural diversity observed in brominated tryptamine natural products.

Biosynthetic Pathway Overview

The biosynthesis of brominated tryptamines begins with the halogenation of L-tryptophan. Following this initial bromination step, a series of enzymatic modifications, including decarboxylation, methylation, and further substitutions, can occur to generate the diverse array of brominated tryptamine derivatives found in nature.

References

5-Bromotryptamine Hydrochloride: A Technical Guide to its Discovery, History, and Scientific Utility

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromotryptamine hydrochloride is a brominated derivative of the endogenous neurotransmitter tryptamine. While not as extensively studied as its N,N-dimethylated analog, 5-bromo-N,N-dimethyltryptamine (5-Br-DMT), it serves as a valuable precursor in the synthesis of various pharmaceuticals and as a research tool in neuropharmacology.[1] Its structure, characterized by a bromine atom at the 5-position of the indole ring, makes it a subject of interest for studying serotonin receptor interactions and developing novel therapeutics targeting the central nervous system.[1] This technical guide provides an in-depth overview of the discovery, history, synthesis, and pharmacological context of this compound and its prominent derivative, 5-Br-DMT.

Discovery and History

The history of 5-bromotryptamine is intrinsically linked to the exploration of marine natural products. The related compound, 5-bromo-N,N-dimethyltryptamine (5-Br-DMT), was first isolated in 1980 from the marine sponge Smenospongia aurea.[2] This discovery was part of a broader investigation into bioactive metabolites from Verongid sponges.[2] Researchers identified 5-Br-DMT as the primary agent responsible for the antimicrobial activity observed in crude extracts of the sponge.[2]

While the initial discovery was of the N,N-dimethylated form, 5-bromotryptamine is a key intermediate in the proposed biosynthesis of 5-Br-DMT in these marine organisms.[3] The proposed pathway begins with the amino acid L-tryptophan, which is first brominated by a tryptophan halogenase, followed by decarboxylation to form 5-bromotryptamine.[3] Subsequent N-methylation steps then yield 5-Br-DMT.[3]

In the realm of chemical synthesis, the specific details of the first laboratory synthesis of 5-bromotryptamine are not prominently documented in easily accessible literature. However, its synthesis follows established principles of indole and tryptamine chemistry. The renowned chemist Alexander Shulgin briefly mentioned 5-Br-DMT in his 1991 book TiHKAL (Tryptamines I Have Known and Loved), though he did not synthesize or test it.[4] More recent interest in 5-Br-DMT has led to the development of various synthetic routes, including the Fischer indole synthesis.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound and the related 5-Br-DMT is provided below.

| Property | This compound | 5-Bromo-N,N-dimethyltryptamine (5-Br-DMT) |

| Molecular Formula | C₁₀H₁₂BrClN₂ | C₁₂H₁₅BrN₂ |

| Molecular Weight | 275.57 g/mol | 267.17 g/mol [4] |

| Appearance | Light yellow to yellow powder | White to off-white crystalline solid[2] |

| Melting Point | 274°C (decomposes) | Not widely reported (hemifumarate salt melts at ~196.5°C)[2] |

| Solubility | Soluble in aqueous solutions[1] | Soluble in ethanol, DMF, and DMSO; low solubility in water[2] |

Pharmacological Profile

This compound is generally characterized as a serotonin receptor agonist and is utilized in research to investigate mood disorders and neuropharmacology.[1] However, specific quantitative data on its receptor binding affinities and functional activities are not widely published. The majority of detailed pharmacological research has focused on its N,N-dimethylated derivative, 5-Br-DMT.

5-Br-DMT has a unique pharmacological profile that distinguishes it from classic psychedelic tryptamines. It demonstrates strong affinity for several serotonin (5-HT) receptor subtypes, including 5-HT₁A, 5-HT₂B, 5-HT₆, and 5-HT₇.[5] Notably, it acts as a partial agonist at the 5-HT₂A receptor.[4] Unlike many other 5-HT₂A receptor agonists, 5-Br-DMT does not induce the head-twitch response in rodents, a behavioral proxy for hallucinogenic potential in humans.[4] This has led to its classification as a non-hallucinogenic psychoplastogen with potential antidepressant-like effects.[6]

The table below summarizes the reported pharmacological data for 5-Br-DMT at various serotonin receptors.

| Receptor Target | Kᵢ (nM) | EC₅₀ (nM) | Eₘₐₓ (%) | Activity |

| 5-HT₁A | 16.9[4] | 1,810[4] | 94[4] | Weak full agonist[4] |

| 5-HT₂A | 138[4] | 77.7 - 3,090[4] | 34 - 100[4] | Partial agonist[4] |

| 5-HT₂B | 403[4] | - | - | - |

| 5-HT₂C | 193[4] | - | - | - |

| SERT | 971[4] | IC₅₀ = 8,055[4] | - | Very weak reuptake inhibitor[4] |

Experimental Protocols

Synthesis of this compound

A common synthetic route to 5-bromotryptamine starts from 5-bromoindole. The following is a generalized protocol based on established methodologies.

Step 1: Synthesis of 5-Bromo-3-(2-nitrovinyl)indole

-

In a flask, dissolve 5-bromoindole in a suitable solvent such as ethanol.

-

Add nitroethane and a base, for example, sodium hydroxide.

-

Stir the mixture at room temperature for several hours.

-

Acidify the reaction mixture to precipitate the product.

-

Filter, wash, and dry the resulting solid to yield 5-bromo-3-(2-nitrovinyl)indole.

Step 2: Reduction to 5-Bromotryptamine

-

Suspend the 5-bromo-3-(2-nitrovinyl)indole in a solvent like anhydrous diethyl ether or tetrahydrofuran (THF).

-

Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄), to the suspension under an inert atmosphere (e.g., nitrogen or argon).

-

Reflux the mixture for several hours.

-

After cooling, carefully quench the reaction with water and a sodium hydroxide solution.

-

Filter the resulting mixture and extract the filtrate with an organic solvent.

-

Dry the organic layer and evaporate the solvent to obtain crude 5-bromotryptamine.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the crude 5-bromotryptamine in a suitable organic solvent (e.g., diethyl ether or isopropanol).

-

Bubble hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent.

-

The hydrochloride salt will precipitate out of the solution.

-

Filter the solid, wash with a cold solvent, and dry under a vacuum to yield this compound.

Fischer Indole Synthesis of 5-Bromo-N,N-dimethyltryptamine (5-Br-DMT)

This method is a widely adopted route for constructing the indole core of tryptamines.[2]

-

Reaction Setup: Combine 4-bromophenylhydrazine hydrochloride and 4-(dimethylamino)butyraldehyde diethyl acetal in a round-bottom flask.[2][3]

-

Acid Catalysis: Add a dilute solution of sulfuric acid (e.g., 5% in a 1:1 acetonitrile/water mixture) to the mixture to catalyze the condensation and cyclization reactions.[2][3]

-

Reaction: Heat the mixture to facilitate the formation of the indole ring.

-

Workup and Purification: After the reaction is complete, cool the mixture and neutralize it with a base. Extract the product with an organic solvent. The crude product is then purified using column chromatography to yield pure 5-Br-DMT.[3]

Head-Twitch Response (HTR) Assay

This assay is a standard behavioral model to assess the potential hallucinogenic activity of a compound by measuring 5-HT₂A receptor activation in mice.

-

Subjects: Male C57BL/6J mice are commonly used.

-

Acclimation: Animals are habituated to the testing environment (e.g., a clear observation chamber) before drug administration.

-

Administration: 5-Br-DMT or the test compound is administered, typically via intraperitoneal (i.p.) injection, at various doses.

-

Observation: The frequency of rapid, involuntary headshakes is counted for a defined period after administration.

-

Analysis: The number of head twitches in the drug-treated group is compared to a vehicle-treated control group to determine the compound's effect.

Visualizations

Caption: Synthetic workflow for this compound.

Caption: Biosynthesis of 5-Br-DMT from L-Tryptophan.

Caption: Signaling pathways of 5-Br-DMT at serotonin receptors.

References

An In-Depth Technical Guide to the Structural Elucidation and Spectroscopy of 5-Bromotryptamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation and spectroscopic properties of 5-Bromotryptamine hydrochloride. The information presented is intended to support research, development, and quality control activities involving this compound.

Chemical Structure and Properties

This compound is a halogenated derivative of the neurotransmitter tryptamine. The presence of a bromine atom at the 5-position of the indole ring significantly influences its chemical and biological properties.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | 2-(5-bromo-1H-indol-3-yl)ethan-1-amine hydrochloride | [1] |

| Molecular Formula | C₁₀H₁₂BrClN₂ | [2] |

| Molecular Weight | 275.58 g/mol | [2] |

| CAS Number | 81868-12-4 | [2] |

| Appearance | Solid | |

| Melting Point | 249 °C (decomposition) | [3] |

| Solubility | Soluble in aqueous solutions | [4] |

Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the indole ring, the ethylamine side chain protons, and the amine and indole NH protons. The chemical shifts are influenced by the electron-withdrawing effect of the bromine atom and the protonation of the amino group.

Table 2: Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Indole N-H | ~11.0 | Broad singlet | - |

| H-2 | ~7.3 | Singlet | - |

| H-4 | ~7.8 | Doublet | ~1.8 |

| H-6 | ~7.2 | Doublet of doublets | ~8.5, 1.8 |

| H-7 | ~7.4 | Doublet | ~8.5 |

| CH₂ (α to indole) | ~3.1 | Triplet | ~7.0 |

| CH₂ (β to indole) | ~3.3 | Triplet | ~7.0 |

| NH₃⁺ | ~8.2 | Broad singlet | - |

Note: Predicted values are based on typical chemical shifts for substituted tryptamines and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the number and electronic environment of the carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~125 |

| C-3 | ~112 |

| C-3a | ~128 |

| C-4 | ~124 |

| C-5 | ~114 |

| C-6 | ~122 |

| C-7 | ~113 |

| C-7a | ~135 |

| C-α (side chain) | ~25 |

| C-β (side chain) | ~40 |

Note: Predicted values are based on data for closely related compounds and may vary.[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 4: Key FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400 - 3200 | N-H (indole and amine) | Stretching |

| 3100 - 3000 | C-H (aromatic) | Stretching |

| 2960 - 2850 | C-H (aliphatic) | Stretching |

| ~1620 | C=C (aromatic) | Stretching |

| ~1580 | N-H | Bending |

| ~1450 | C-H (aliphatic) | Bending |

| 1250 - 1000 | C-N | Stretching |

| 800 - 700 | C-H (aromatic) | Out-of-plane bending |

| 600 - 500 | C-Br | Stretching |

Note: The broadness of the N-H stretching band is indicative of hydrogen bonding.[6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its structural confirmation. For 5-Bromotryptamine, the protonated molecule [M+H]⁺ would be observed.

Table 5: Mass Spectrometry Data

| Ion | m/z (calculated) | m/z (observed) |

| [M+H]⁺ (C₁₀H₁₂BrN₂⁺) | 239.0233 | 239.018 |

Observed m/z for the free base.[8]

Fragmentation Pattern:

The primary fragmentation pathway for tryptamines involves the cleavage of the C-C bond beta to the indole ring, resulting in the formation of a stable immonium ion.

References

- 1. eng.uc.edu [eng.uc.edu]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. spectrabase.com [spectrabase.com]

- 4. Serotonin (5‐Hydroxytryptamine): Metabolism, Signaling, Biological Functions, Diseases, and Emerging Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. 5-Bromotryptamine | C10H11BrN2 | CID 77158 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pharmacology of 5-Bromotryptamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromotryptamine hydrochloride is a halogenated derivative of the neurotransmitter serotonin and a member of the tryptamine class of compounds. It serves as a valuable research tool in neuroscience and pharmacology, primarily for its activity as a serotonin receptor agonist. This technical guide provides a comprehensive overview of the pharmacology of this compound, with a focus on its mechanism of action, receptor binding profiles, and physiological effects. Due to the limited availability of specific pharmacological data for this compound, this guide incorporates extensive data from its close structural analog, 5-Bromo-N,N-dimethyltryptamine (5-Bromo-DMT), to provide a more complete understanding of its potential pharmacological profile. Detailed experimental protocols for key assays are also provided to facilitate further research and drug development efforts.

Introduction

This compound is a synthetic tryptamine derivative that has garnered interest in the scientific community for its potential to modulate the serotonergic system. As a serotonin receptor agonist, it is utilized in studies investigating mood disorders, neuropharmacology, and the broader functions of serotonin-related compounds.[1] Its role as a precursor in the synthesis of more complex pharmaceutical agents further underscores its importance in drug discovery and development. This guide aims to consolidate the current understanding of the pharmacology of this compound, providing a technical resource for researchers in the field.

Physicochemical Properties

| Property | Value |

| IUPAC Name | 2-(5-bromo-1H-indol-3-yl)ethan-1-amine hydrochloride |

| Molecular Formula | C₁₀H₁₂BrClN₂ |

| Molecular Weight | 275.58 g/mol |

| CAS Number | 81868-12-4 |

| Appearance | Off-white to light yellow powder |

| Solubility | Soluble in aqueous solutions |

Pharmacology

The primary mechanism of action of 5-Bromotryptamine is believed to be its interaction with serotonin (5-HT) receptors. While specific binding affinity and functional activity data for this compound are not extensively available in the public domain, the pharmacological profile of its N,N-dimethylated analog, 5-Bromo-DMT, offers significant insights.

Receptor Binding Affinity

The following table summarizes the receptor binding affinities (Ki) of 5-Bromo-DMT for various human serotonin receptors and the serotonin transporter (SERT). The Ki value represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay, with lower values indicating higher affinity.

Table 1: Receptor Binding Affinities (Ki) of 5-Bromo-DMT

| Target | Ki (nM) |

| 5-HT₁A Receptor | 16.9 |

| 5-HT₂A Receptor | 138 |

| 5-HT₂B Receptor | 403 |

| 5-HT₂C Receptor | 193 |

| Serotonin Transporter (SERT) | 971 |

Data sourced from Wikipedia, citing relevant primary literature.[2]

Functional Activity

Functional assays determine the effect of a ligand on receptor activity. The following table presents the functional activity of 5-Bromo-DMT, including its half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀) and maximal efficacy (Eₘₐₓ).

Table 2: Functional Activity of 5-Bromo-DMT

| Target | Activity | Potency (EC₅₀/IC₅₀) (nM) | Efficacy (Eₘₐₓ) (%) |

| 5-HT₁A Receptor | Weak Full Agonist | 1,810 | 94 |

| 5-HT₂A Receptor | Partial Agonist | 77.7 - 3,090 | 34 - 100 |

| Serotonin Transporter (SERT) | Very Weak Inhibitor | 8,055 | N/A |

Data sourced from Wikipedia, citing relevant primary literature.[2]

Signaling Pathways

Activation of serotonin receptors by an agonist like 5-Bromotryptamine initiates a cascade of intracellular signaling events. The specific pathway depends on the receptor subtype and the G protein to which it couples. For instance, 5-HT₂A receptors are known to couple to Gq/G₁₁ proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium levels.[3][4]

Physiological Effects

The physiological effects of 5-Bromotryptamine are anticipated to be consistent with its activity at serotonin receptors. Based on data from 5-Bromo-DMT, potential effects include:

-

Antidepressant-like Effects: In preclinical models, 5-Bromo-DMT has demonstrated antidepressant-like properties.[5]

-

Sedative-like Effects: The compound has been shown to reduce locomotor activity in animal models, suggesting a sedative or calming effect.[6]

-

Lack of Hallucinogenic Activity: Unlike many other tryptamines, 5-Bromo-DMT does not appear to induce the head-twitch response in rodents, a behavioral proxy for hallucinogenic potential in humans.[2]

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the Ki of this compound for various serotonin receptor subtypes.

Materials:

-

Cell membranes expressing the target human serotonin receptor (e.g., from transfected CHO or HEK293 cells).

-

Radiolabeled ligand specific for the target receptor (e.g., [³H]ketanserin for 5-HT₂A).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well filter plates (e.g., Millipore MAFB plates).[7]

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, combine the cell membranes, radiolabeled ligand (at a concentration near its Kd), and either buffer (for total binding), a saturating concentration of a known non-radiolabeled ligand (for non-specific binding), or the test compound (this compound).

-

Incubate the plate to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value of this compound from a competition binding curve and then calculate the Ki value using the Cheng-Prusoff equation.

Calcium Flux Functional Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

Objective: To determine the EC₅₀ and Eₘₐₓ of this compound at Gq-coupled serotonin receptors (e.g., 5-HT₂A).

Materials:

-

CHO-K1 or HEK293 cells stably expressing the target serotonin receptor.[3]

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).

-

This compound.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Fluorescence plate reader with an injection system.

Procedure:

-

Seed the cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's protocol (e.g., incubate with Fluo-4 AM for 30-60 minutes at 37°C).[8]

-

Wash the cells with assay buffer to remove excess dye.

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Inject serial dilutions of this compound into the wells and immediately begin recording the fluorescence intensity over time.

-

Record the peak fluorescence intensity for each concentration.

-

Plot the change in fluorescence against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ.

Rodent Forced Swim Test

This in vivo assay is a common behavioral model used to screen for antidepressant-like activity.

Objective: To evaluate the potential antidepressant-like effects of this compound in rodents.

Materials:

-

Male mice or rats.

-

This compound.

-

Vehicle control (e.g., saline).

-

A cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom.[9]

-

Video recording equipment.

Procedure:

-

Acclimate the animals to the testing room for at least 60 minutes before the experiment.[10]

-

Administer this compound or vehicle to the animals (e.g., via intraperitoneal injection) at a predetermined time before the test (e.g., 30 minutes).

-

Gently place each animal individually into the water-filled cylinder for a set duration (e.g., 6 minutes).[9]

-

Record the entire session for later analysis.

-

After the test, remove the animals from the water, dry them, and return them to their home cages.

-

Score the video recordings for the duration of immobility (the time the animal spends floating with only minimal movements to keep its head above water).

-

Compare the immobility time between the compound-treated and vehicle-treated groups. A significant reduction in immobility time is indicative of an antidepressant-like effect.

Conclusion

This compound is a valuable pharmacological tool for investigating the serotonergic system. While direct and comprehensive pharmacological data for this specific compound are limited, the extensive research on its N,N-dimethylated analog, 5-Bromo-DMT, provides a strong foundation for predicting its activity as a serotonin receptor agonist with potential antidepressant and sedative-like effects, and a low likelihood of producing hallucinogenic effects. The experimental protocols detailed in this guide offer a framework for researchers to further elucidate the specific pharmacological profile of this compound and explore its therapeutic potential. Future studies are warranted to establish the precise binding affinities and functional activities of this compound at various serotonin receptor subtypes to fully characterize its pharmacological properties and guide its application in neuroscience research and drug development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 5-Bromo-DMT - Wikipedia [en.wikipedia.org]

- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 4. innoprot.com [innoprot.com]

- 5. 5-Bromo-N,N-dimethyltryptamine|High-Purity Research Chemical [benchchem.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NMDA-receptor Study Protocol - JoVE Journal [jove.com]

- 9. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]

- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]

5-Bromotryptamine Hydrochloride: A Technical Guide to its Serotonin Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the serotonin (5-HT) receptor binding affinity of 5-Bromotryptamine and its close structural analog, 5-Bromo-N,N-dimethyltryptamine (5-Bromo-DMT). Due to a notable lack of publicly available binding data for 5-Bromotryptamine hydrochloride, this document presents the detailed pharmacological profile of 5-Bromo-DMT as a primary surrogate to infer the potential interactions of 5-Bromotryptamine with serotonergic systems. This guide includes a summary of its binding affinities (Ki), functional activities (EC50/IC50), detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in neuroscience, pharmacology, and drug development.

Introduction

This compound is a brominated derivative of the endogenous neurotransmitter tryptamine.[1] As a structural analog of serotonin (5-hydroxytryptamine), it is recognized as a serotonin receptor agonist and serves as a precursor in the synthesis of various pharmaceutical compounds targeting the central nervous system.[1] Understanding the interaction of 5-Bromotryptamine and its derivatives with the diverse family of serotonin receptors is crucial for elucidating their pharmacological effects and therapeutic potential.

The serotonin receptor system, comprising at least 14 distinct subtypes, is implicated in a vast array of physiological and pathophysiological processes, including mood, cognition, and motor function. Consequently, ligands that selectively target these receptors are of significant interest in drug discovery.

This guide focuses on the binding and functional characteristics of 5-Bromotryptamine's close analog, 5-Bromo-DMT, at key serotonin receptor subtypes, providing a foundational understanding for further research and development.

Quantitative Binding and Functional Data